molecular formula C36H28O4 B8342779 Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-

Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-

Cat. No. B8342779
M. Wt: 524.6 g/mol
InChI Key: CBAKPPAEHFOGJA-UMSFTDKQSA-N
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Patent
US06369072B2

Procedure details

The title compound was prepared from 4′-(2-benzyl-benzofuran-3-yl)-biphenyl-4-ol, and 3-phenyllactic acid methyl ester, in substantially the same manner, as described in Example 1, steps g-h , and was obtained as a white solid, mp 164-166° C.; MS m/e 524 (M+);
Name
4′-(2-benzyl-benzofuran-3-yl)-biphenyl-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[O:9][C:10]2[CH:29]=[CH:28][CH:27]=[CH:26][C:11]=2[C:12]=1[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=2)=[CH:15][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O:31][C:32](=[O:42])[CH:33]([CH2:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)O>>[CH2:1]([C:8]1[O:9][C:10]2[CH:29]=[CH:28][CH:27]=[CH:26][C:11]=2[C:12]=1[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH:33]([CH2:35][C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)[C:32]([OH:42])=[O:31])=[CH:21][CH:20]=2)=[CH:15][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
4′-(2-benzyl-benzofuran-3-yl)-biphenyl-4-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1OC2=C(C1C1=CC=C(C=C1)C1=CC=C(C=C1)O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(O)CC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a white solid, mp 164-166° C.

Outcomes

Product
Name
title compound
Type
product
Smiles
C(C1=CC=CC=C1)C=1OC2=C(C1C1=CC=C(C=C1)C1=CC=C(C=C1)OC(C(=O)O)CC1=CC=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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